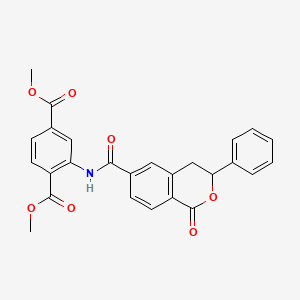

1,4-dimethyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzene-1,4-dicarboxylate

Beschreibung

This compound is a structurally complex molecule featuring a benzene dicarboxylate core esterified with methyl groups at positions 1 and 2. The 2-position is substituted with an amide-linked 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran moiety. The benzopyran scaffold, a fused bicyclic system, is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer research due to its ability to modulate enzymatic pathways like cyclooxygenase (COX) and kinases . Current applications are exploratory, with preliminary studies suggesting utility in small-molecule drug discovery for neurodegenerative and metabolic disorders.

Eigenschaften

IUPAC Name |

dimethyl 2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO7/c1-32-24(29)17-9-11-20(25(30)33-2)21(13-17)27-23(28)16-8-10-19-18(12-16)14-22(34-26(19)31)15-6-4-3-5-7-15/h3-13,22H,14H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUWNJZNNPZVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one with 1,4-dimethyl benzene-1,4-dicarboxylate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-dimethyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amido group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amides and thiol derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-dimethyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzene-1,4-dicarboxylate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-dimethyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and analogs from the provided evidence:

Physicochemical Properties

- Solubility : The target compound’s methyl esters reduce aqueous solubility compared to free carboxylic acids but improve lipid bilayer penetration. In contrast, 721897-19-4 ’s chloro/fluoro substituents increase polarity, favoring solubility in polar solvents like DMSO .

- Stability : The amide bond in the target compound may confer resistance to esterase degradation, whereas 622822-34-8 ’s phenazine core is prone to redox-mediated degradation under light .

Biologische Aktivität

1,4-Dimethyl 2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzene-1,4-dicarboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzopyran moiety linked to a dimethyl dicarboxylate group, which contributes to its diverse biological activities. The presence of the amido group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.

Chemical Formula

Molecular Weight

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

These findings indicate that the compound could be a promising candidate for the development of new antimicrobial agents.

Anticancer Properties

In vitro studies have indicated that this compound possesses anticancer activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The results suggest that the compound effectively reduces cell viability at higher concentrations, indicating its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.